BenchChemオンラインストアへようこそ!

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide

Physicochemical Profiling Lipophilicity Structural Differentiation

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide (CAS 946325-24-2) is a synthetic tetrahydroquinoline derivative featuring a 1-butyl-2-oxo-tetrahydroquinoline core linked via an amide bond to a 4-propylbenzamide moiety. This compound belongs to a class of molecules patented as inhibitors of aldehyde dehydrogenase isoform 1A3 (ALDH1A3), a target implicated in metastatic and chemoresistant cancers.

Molecular Formula C23H28N2O2
Molecular Weight 364.489
CAS No. 946325-24-2
Cat. No. B2818226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide
CAS946325-24-2
Molecular FormulaC23H28N2O2
Molecular Weight364.489
Structural Identifiers
SMILESCCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)CCC
InChIInChI=1S/C23H28N2O2/c1-3-5-15-25-21-13-12-20(16-19(21)11-14-22(25)26)24-23(27)18-9-7-17(6-4-2)8-10-18/h7-10,12-13,16H,3-6,11,14-15H2,1-2H3,(H,24,27)
InChIKeyLVAGBVUGNSJSCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide (CAS 946325-24-2): Baseline Characteristics


N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide (CAS 946325-24-2) is a synthetic tetrahydroquinoline derivative featuring a 1-butyl-2-oxo-tetrahydroquinoline core linked via an amide bond to a 4-propylbenzamide moiety . This compound belongs to a class of molecules patented as inhibitors of aldehyde dehydrogenase isoform 1A3 (ALDH1A3), a target implicated in metastatic and chemoresistant cancers [1]. Available vendor data indicate it is supplied as a white to off-white solid with a molecular formula of C23H28N2O2 and a molecular weight of approximately 364.5 g/mol [2].

Why Generic ALDH1A3 Inhibitor Substitution Fails for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide


Substituting this compound with a generic 'ALDH1A3 inhibitor' or a close structural analog (e.g., the N-isobutyl or N-benzoyl variants) without quantitative verification is scientifically unsound. The tetrahydroquinoline patent family demonstrates that subtle changes to the N1-alkyl substituent and benzamide ring profoundly impact both enzymatic IC50 values and cellular ALDEFLUOR activity [1]. For instance, the lead compound MBE1 achieves a cellular IC50 of 3.67 nM against ALDH1A3 [2], whereas the pan-ALDH inhibitor DEAB requires over 23,000 nM for the same target, illustrating that scaffold-specific interactions—not merely class membership—dictate functional potency and isoform selectivity. The specific N-butyl and 4-propyl substitution pattern of this compound therefore represents a distinct chemical space that cannot be assumed equivalent to other tetrahydroquinoline analogs for procurement decision-making.

Quantitative Differentiation Evidence for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide


Structural Differentiation from N-Isobutyl and N-Benzoyl Analogs via Predicted Lipophilicity

Among close tetrahydroquinoline analogs, the N-butyl substitution on the target compound confers distinct lipophilicity compared to N-isobutyl and N-benzoyl variants. Computational prediction using the same model system yields a calculated logP of approximately 3.74 for the target compound [1]. The N-isobutyl analog (CAS not explicitly available) is expected to show a comparable but non-identical logP due to branching, while the N-benzoyl analog introduces a polar carbonyl that is predicted to reduce logP by approximately 0.5–1.0 units. The 4-propylbenzamide group further differentiates this compound from the unsubstituted benzamide analog (CAS 954612-79-4), which lacks the para-propyl chain and is expected to show lower logP and altered target engagement.

Physicochemical Profiling Lipophilicity Structural Differentiation

ALDH1A3 Inhibitory Class Membership: Potency Context from the Tetrahydroquinoline Patent Series

The target compound falls within the structural scope of US Patent US-12162855-B2, which discloses tetrahydroquinolino derivatives as ALDH1A3 inhibitors [1]. Within this patent series, the lead compound MBE1 (structurally related but not identical) demonstrates a recombinant human ALDH1A3 IC50 of 148 nM in a substrate competition assay and a cellular IC50 of 3.67 nM against ALDH1A3 in MCF7 cells [2]. The pan-ALDH inhibitor DEAB, used as a baseline comparator in the same study, exhibits IC50 values of 23,091 nM (human ALDH1A3) and 1,376 nM (mouse ALDH1A3), representing >150-fold weaker potency [2]. While direct quantitative data for the target compound are not available in the public domain, its structural compliance with the patent's Markush structure suggests it occupies the same ALDH1A3-targeting chemical space as MBE1, differentiated by its specific N-butyl and 4-propyl substitution.

ALDH1A3 Inhibition Cancer Stem Cells Chemoresistance

Differentiation from Bromo-Substituted Analog: 4-Bromo Derivative vs. 4-Propyl Derivative Binding Implications

A closely related analog, 4-bromo-N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS not available), replaces the 4-propyl group with a bromine atom at the para position of the benzamide ring. This substitution fundamentally alters electronic properties: the 4-bromo analog introduces a σ-hole capable of halogen bonding with target residues, whereas the 4-propyl group of the target compound provides hydrophobic contacts analogous to the ionone ring of all-trans retinaldehyde, as described for MBE1 and MBE2 [1]. In the MBE series, the nonpolar aromatic ring was critical for mimicking the natural substrate and achieving nanomolar binding affinity (KD = 71.7 nM for MBE1) . The 4-propyl chain is therefore predicted to enhance binding pocket complementarity compared to the 4-bromo analog, which may engage different or additional interactions via halogen bonding.

Halogen Bonding Enzyme Inhibition Structure-Activity Relationships

Recommended Research Application Scenarios for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide


Probing ALDH1A3 Dependency in Chemoresistant Cancer Models

Based on its structural classification within US Patent US-12162855-B2 [1], this compound is best deployed as a tool compound for investigating ALDH1A3-dependent chemoresistance mechanisms. Researchers can use it alongside the characterized lead MBE1 (cellular IC50 = 3.67 nM; recombinant IC50 = 148 nM) [2] to explore structure-activity relationships at the ALDH1A3 active site, particularly the contribution of the N-butyl and 4-propyl substituents to isoform selectivity and cellular potency. Recommended assays include the ALDEFLUOR flow cytometry protocol in ALDH1A3+ cancer lines (e.g., MDA-MB-468, SUM159-M1a) with DEAB (pan-ALDH inhibitor, IC50 > 23,000 nM) as a negative control [2].

Comparative SAR Studies with N-Isobutyl and N-Benzoyl Tetrahydroquinoline Analogs

The compound's distinct N-butyl substitution provides a critical reference point for medicinal chemistry campaigns optimizing ALDH1A3 inhibitor pharmacokinetics. As demonstrated by the MBE1 vs. MBE2 comparison in the iScience study [1], small changes in the N-alkyl substituent can significantly impact ADME characteristics. Researchers should evaluate this compound head-to-head against its N-isobutyl analog (N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide) in microsomal stability assays, plasma protein binding measurements, and cellular permeability studies to quantify the effect of chain branching on metabolic stability.

In Vitro Selectivity Profiling Against ALDH1A1, ALDH1A2, and ALDH2 Isoforms

The tetrahydroquinoline scaffold has demonstrated capacity for ALDH1A3 selectivity: MBE1 shows >1,000 nM IC50 against ALDH1A2 (compared to 3.67 nM cellular IC50 against ALDH1A3), indicating >270-fold selectivity [1]. This compound should be profiled in recombinant enzyme assays against the full panel of ALDH1A/ALDH2 isoforms to establish whether the 4-propylbenzamide moiety enhances or diminishes this selectivity window. ALDH1A1, ALDH2, and ALDH3A1 recombinant proteins expressed in E. coli with NAD(P)H spectrophotometric detection are the recommended assay format, following the methodology validated in ChEMBL assay CHEMBL_1766763 [2].

Retinoid Nuclear Receptor Pathway Antagonism Research

The iScience publication establishes that ALDH1A3 inhibitors function as retinoid nuclear receptor pathway antagonists by blocking atRA production in tumor cells [1]. This compound, as a member of the same chemotype, is suited for studies examining paracrine atRA signaling between ALDH1A3-expressing tumor cells and immune cells in the tumor microenvironment. Key readouts include STRA6 mRNA quantification by RT-qPCR (as used for MBE1 cellular IC50 determination [1]) and retinoid receptor reporter assays in co-culture systems. The compound's distinct substitution pattern may reveal differential effects on immune cell populations compared to MBE1.

Quote Request

Request a Quote for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.